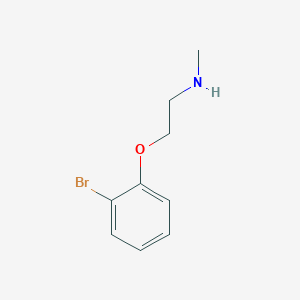

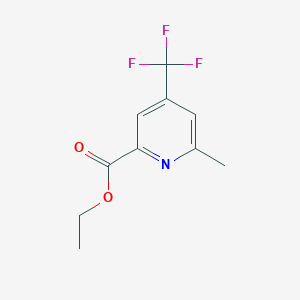

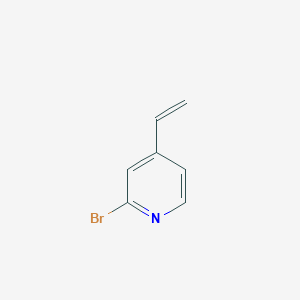

![molecular formula C9H6F3N3O B1341886 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine CAS No. 910442-24-9](/img/structure/B1341886.png)

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine is a fluorinated heterocyclic compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their broad-spectrum activity and have been reported to possess anticancer and antioxidant properties . The presence of the trifluoromethyl group is a common feature in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity of molecules .

Synthesis Analysis

The synthesis of fluorinated 1,2,4-oxadiazoles can be achieved through photochemical methods. For instance, irradiation of 3-pentafluorobenzoylamino-4-methyl-1,2,5-oxadiazole in the presence of nitrogen nucleophiles such as ammonia or primary and secondary aliphatic amines can produce 3-amino-5-pentafluorophenyl-1,2,4-oxadiazoles . Another approach involves the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine, leading to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones .

Molecular Structure Analysis

The molecular structure of fluorinated oxadiazoles has been confirmed through various analytical techniques, including X-ray crystallography. For example, the crystal packing of fluorinated five-membered heterocycles such as 1-methyl-3-methylamino-5-perfluoroheptyl-1,2,4-triazole and 2-methylamino-5-trifluoromethyl-1,3,4-oxadiazole has been elucidated, providing valuable information on the molecular conformation .

Chemical Reactions Analysis

Fluorinated 1,2,4-oxadiazoles can undergo a variety of chemical reactions. The reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines can yield 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . Additionally, the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite can afford difluoromethylenated oxadiazole-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine and related compounds are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can significantly affect the lipophilicity, stability, and metabolic properties of these molecules. For instance, the use of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the derivatization of biogenic amines has shown good reproducibility and accuracy in LC-MS/MS and 19F NMR analyses, indicating the impact of fluorine on analytical applications .

Wissenschaftliche Forschungsanwendungen

Photochemical Synthesis Applications

- The photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles has been explored, showing pathways leading to 5-perfluoroalkyl-1,3,4-oxadiazoles and 5-perfluoroalkyl-1,2,4-triazoles, useful for synthesizing target fluorinated structures (Pace et al., 2004).

- A photochemical methodology for synthesizing perfluoroalkyl-1,2,4-oxadiazoles like 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles has been established (Buscemi, Pace, & Vivona, 2000).

Synthesis and Transformation Applications

- The synthesis of 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles through the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under various conditions has been described (Reitz & Finkes, 1989).

- 4-Amino-Δ2-1,2,4-oxadiazolines have been transformed into 2-arylamino-1,3,4-oxadiazoles and thiadiazoles, a significant method for creating diverse heterocyclic structures (Hussein et al., 1994).

Anticancer Applications

- A series of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives have been synthesized and tested for anticancer activity against various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOPZJDBIFNDGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592204 |

Source

|

| Record name | 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine | |

CAS RN |

910442-24-9 |

Source

|

| Record name | 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

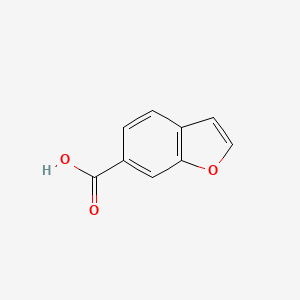

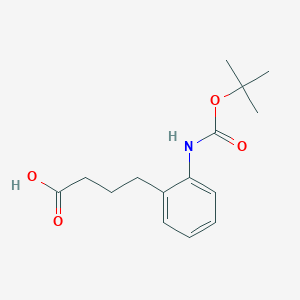

![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)

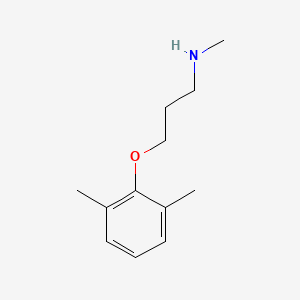

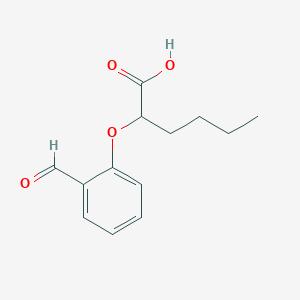

![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)

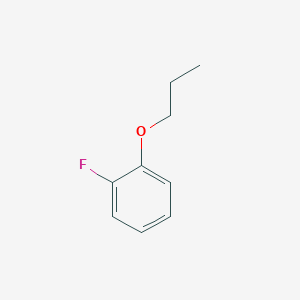

![2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1341837.png)